REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH2:7]([O:9][C:10]([O:12][CH2:13][CH3:14])=[CH2:11])[CH3:8]>CCCCC>[CH2:7]([O:9][C:10]1([O:12][CH2:13][CH3:14])[CH2:11][CH:5]2[CH:4]1[CH2:3][CH2:2][C:1]2=[O:6])[CH3:8]
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Name
|
|
Quantity
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3.7 g
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Type
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reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |